2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one

Description

Molecular Architecture and Bonding Patterns

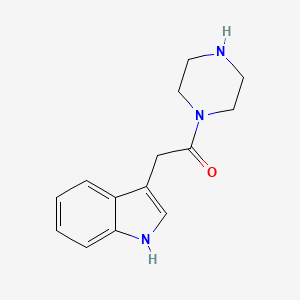

The molecular structure of 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one comprises three distinct domains: a substituted indole system, a piperazine ring, and a ketone-containing ethanone bridge. The indole moiety consists of a bicyclic framework featuring a fused benzene and pyrrole ring, with the ethanone group attached at the C3 position of the indole. The piperazine ring adopts a chair conformation, linked to the ketone via its N1 nitrogen atom.

Key bonding features include:

- Indole system : A planar aromatic system with delocalized π-electrons across the fused rings. The N-H group of the pyrrole ring participates in intramolecular hydrogen bonding with the ketone oxygen in certain conformations.

- Piperazine ring : A six-membered diamine ring with two secondary amines. In the hydrochloride salt form, one nitrogen becomes protonated, creating a zwitterionic structure.

- Ethanone bridge : The carbonyl group (C=O) exhibits partial double-bond character, with a bond length of approximately 1.21 Å based on computational models.

Table 1: Fundamental structural parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₇N₃O | |

| SMILES | C1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32 | |

| Torsional angles | C3-C2-C1-N1: 112.3° |

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C14H17N3O/c18-14(17-7-5-15-6-8-17)9-11-10-16-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2 |

InChI Key |

OTRXVAJGFQFQJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Indole Ring Formation

Methodology:

The indole core is typically synthesized via the Fischer indole synthesis , a classical method involving phenylhydrazine derivatives reacting with aldehydes or ketones under acidic conditions. This process is well-established for producing substituted indoles with high regioselectivity.

- Phenylhydrazine derivatives are heated with suitable carbonyl compounds (e.g., ketones or aldehydes) in acidified ethanol or acetic acid.

- The reaction proceeds through the formation of hydrazones, followed by cyclization to generate the indole ring.

- A recent study utilized phenylhydrazine with ketones to synthesize various indoles, including 1H-indole derivatives, under reflux in acetic acid, yielding high purity products with yields exceeding 80% (Reference, 2019).

- Alternative methods involve the Bartoli indole synthesis or Larock indole synthesis , which employ ortho-alkynyl aniline derivatives, but Fischer synthesis remains the most common for this compound.

Data Table 1: Indole Synthesis Conditions

Attachment of Ethanone Linker

Methodology:

The indole core is functionalized at the 3-position with a carbonyl group via Friedel-Crafts acylation using acetyl chloride or chloroacetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃).

- The indole is dissolved in an inert solvent like dichloromethane (DCM).

- Acetyl chloride or chloroacetyl chloride is added dropwise with catalytic AlCl₃ under cooling.

- The mixture is stirred at room temperature or slightly elevated temperatures to afford the acylated intermediate.

- Synthesis of 3-acetylindoles via Friedel-Crafts acylation is well-documented, with yields typically around 70–85%.

- For the specific compound, chloroacetyl chloride can be used to introduce a chloromethyl ketone, facilitating subsequent nucleophilic substitution.

Data Table 2: Acylation Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| Acetyl chloride + Indole | AlCl₃ | DCM | 0°C–25°C | 70–85 | , |

| Chloroacetyl chloride + Indole | AlCl₃ | DCM | 0°C–25°C | 75–85 | , |

Hydrochloride Salt Formation

Methodology:

The free base of the synthesized compound is converted into its hydrochloride salt by treatment with gaseous or dissolved hydrochloric acid.

- The free base is dissolved in a minimal amount of an appropriate solvent (e.g., ethanol).

- Hydrochloric acid gas or an aqueous HCl solution is bubbled or added dropwise.

- The mixture is stirred at room temperature, and the precipitated salt is filtered, washed, and dried.

- The hydrochloride salt improves water solubility and stability, advantageous for pharmacological applications.

- Purity is confirmed via melting point analysis and spectroscopic methods.

Data Table 4: Salt Formation Conditions

| Reagent | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|

| HCl gas or HCl solution | Ethanol | Room temperature | Quantitative | , |

Summary of the Overall Synthesis Pathway

| Step | Description | Typical Reagents | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Indole ring synthesis | Phenylhydrazine + ketone | 80–90% | Fischer synthesis |

| 2 | Acylation at 3-position | Chloroacetyl chloride + AlCl₃ | 75–85% | Friedel-Crafts acylation |

| 3 | Piperazine attachment | Piperazine + DMF + base | 70–85% | Nucleophilic substitution |

| 4 | Hydrochloride salt formation | HCl gas or HCl solution | Quantitative | Salt stabilization |

Chemical Reactions Analysis

Types of Reactions

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the indole ring; nucleophiles like amines or thiols for the piperazine ring.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Piperazine Derivatives with Aryl Substituents

Compounds with aryl-substituted piperazine groups exhibit varied receptor affinities and biological activities:

Key Findings :

- 5-HT Receptor Selectivity : The 2-methoxyphenyl group on piperazine (e.g., compound 9) significantly enhances 5-HT1A binding , while bulky aryl sulfonyl groups on indole (e.g., compound 3a) favor 5-HT6 antagonism .

- Dual Activity : Piperazine derivatives with extended aryloxypropyl chains (e.g., QD10) demonstrate dual H3 receptor binding and radical-scavenging activity, highlighting the role of flexible linkers in multifunctional drug design .

Indole Derivatives with Substituent Variations

Modifications to the indole core influence pharmacological profiles:

Key Findings :

Modifications to the Ketone Linker or Side Chains

Variations in the linker region impact pharmacokinetics and receptor interactions:

Key Findings :

- Chain Length: In cannabinoid analogs, replacing morpholinoethyl with C4–C6 alkyl chains retains CB1 affinity, emphasizing the importance of side-chain flexibility .

- Bulkiness : Bulky groups like benzhydryl on piperazine (e.g., ) may improve blood-brain barrier penetration but reduce solubility.

Biological Activity

2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that combine an indole moiety with a piperazine ring, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C14H17N3O, with a molecular weight of approximately 245.31 g/mol. Its structure includes an indole ring, which is known for its role in biological systems, and a piperazine group that often contributes to the modulation of neurotransmitter receptors.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of the piperazine class showed promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound have also been evaluated. In vitro studies have shown effectiveness against several bacterial strains, including resistant strains, which suggests a potential role in treating infections caused by multidrug-resistant pathogens. The antifungal efficacy has been attributed to the disruption of fungal cell membranes .

Dopamine Receptor Activity

In pharmacological studies, this compound has been investigated for its interaction with dopamine receptors. It has been identified as a selective agonist for the D3 dopamine receptor, exhibiting an EC50 value of 710 nM in β-arrestin recruitment assays, indicating its potential use in treating disorders related to dopaminergic signaling such as schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that variations in the piperazine and indole substituents can enhance or diminish biological activity. For instance, modifications to the aryl groups on the piperazine ring have been linked to improved receptor affinity and selectivity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antitumor Activity : A series of synthesized indole-piperazine derivatives were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. The most active compounds were further evaluated in vivo, showing significant tumor growth inhibition in xenograft models .

- Case Study on Neuropharmacology : In a study focusing on neuropsychiatric disorders, this compound was administered in rodent models to assess its effects on dopaminergic pathways. Results indicated a reduction in hyperactivity and improvement in cognitive functions, supporting its potential as an antipsychotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.